Cas no 2138159-03-0 (tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate)

Tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate is a specialized carbamate derivative featuring a 2,2-difluorocyclopropyl moiety and a ketone functionality. This compound is of interest in synthetic organic chemistry, particularly in the development of fluorinated intermediates for pharmaceuticals and agrochemicals. The tert-butyl carbamate (Boc) group provides stability and selective deprotection capabilities, facilitating further functionalization. The presence of the difluorocyclopropyl ring enhances metabolic stability and lipophilicity, making it valuable in drug design. Its well-defined structure and reactivity make it suitable for controlled modifications in multi-step syntheses. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate structure
2138159-03-0 structure
Product name:tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate
CAS No:2138159-03-0
MF:C12H19F2NO3
MW:263.280970811844
CID:5926865
PubChem ID:165471168

tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate
    • EN300-798155
    • 2138159-03-0
    • Inchi: 1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-5-4-9(16)6-8-7-12(8,13)14/h8H,4-7H2,1-3H3,(H,15,17)
    • InChI Key: JDJWUOWYAQTRRA-UHFFFAOYSA-N
    • SMILES: FC1(CC1CC(CCNC(=O)OC(C)(C)C)=O)F

Computed Properties

  • Exact Mass: 263.13329979g/mol
  • Monoisotopic Mass: 263.13329979g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.4Ų

tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-798155-0.05g
tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate
2138159-03-0 95%
0.05g
$948.0 2024-05-22
Enamine
EN300-798155-0.1g
tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate
2138159-03-0 95%
0.1g
$993.0 2024-05-22
Enamine
EN300-798155-1.0g
tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate
2138159-03-0 95%
1.0g
$1129.0 2024-05-22
Enamine
EN300-798155-0.5g
tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate
2138159-03-0 95%
0.5g
$1084.0 2024-05-22
Enamine
EN300-798155-5.0g
tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate
2138159-03-0 95%
5.0g
$3273.0 2024-05-22
Enamine
EN300-798155-10.0g
tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate
2138159-03-0 95%
10.0g
$4852.0 2024-05-22
Enamine
EN300-798155-0.25g
tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate
2138159-03-0 95%
0.25g
$1038.0 2024-05-22
Enamine
EN300-798155-2.5g
tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate
2138159-03-0 95%
2.5g
$2211.0 2024-05-22

tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate Related Literature

Additional information on tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate

Introduction to Tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate (CAS No. 2138159-03-0)

Tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate, with the chemical formula C12H19F2NO3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2138159-03-0, represents a novel class of molecules that exhibit promising biological activities. Its structural framework, characterized by a tert-butyl group and a carbamate moiety linked to a 4-(2,2-difluorocyclopropyl)-3-oxobutyl chain, makes it a subject of interest for further exploration in drug discovery and development.

The significance of this compound lies in its potential applications in the synthesis of bioactive molecules. The presence of fluorine atoms in the cyclopropyl ring enhances its lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the carbamate group serves as a versatile functional handle for further derivatization, allowing chemists to explore various modifications that could improve pharmacological properties such as solubility, bioavailability, and target specificity.

In recent years, there has been a surge in research focused on fluorinated heterocycles due to their unique physicochemical properties and biological activities. The 2,2-difluorocyclopropyl moiety in Tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate has been particularly studied for its ability to enhance binding affinity to biological targets. This feature is particularly valuable in the development of small-molecule inhibitors and activators for therapeutic purposes. The compound's potential as a building block in medicinal chemistry has prompted investigations into its role in designing novel drugs targeting various diseases.

The synthesis of Tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the cyclopropyl ring is a challenging yet crucial step in the synthesis process. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity in these transformations. The tert-butyl group provides steric hindrance, which can be beneficial in designing molecules with improved binding properties to biological targets.

One of the most compelling aspects of this compound is its potential application in the development of next-generation therapeutics. Researchers are exploring its use as an intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The structural features of Tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate make it an attractive candidate for further derivatization into molecules that can selectively modulate enzymatic activity.

The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors. These findings are particularly exciting because they open up new avenues for therapeutic intervention. The ability to fine-tune the structure of this compound through chemical modifications allows researchers to optimize its pharmacological properties for specific applications.

In conclusion, Tert-butyl N-[4-(2,2-difluorocyclopropyl)-3-oxobutyl]carbamate (CAS No. 2138159-03-0) represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design of novel therapeutics targeting various diseases.

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